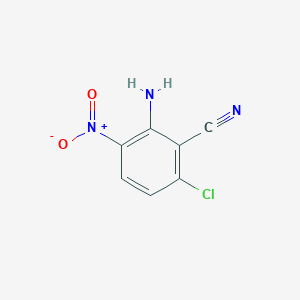

2-amino-6-chloro-3-nitrobenzonitrile

描述

Contextualization within Nitrile and Halogenated Aromatic Chemistry

Generally, aromatic nitriles, characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring, are pivotal in medicinal chemistry and materials science. The nitrile group is a versatile functional group; it is a key component in numerous pharmaceuticals due to its ability to act as a hydrogen bond acceptor and a bioisostere for other functional groups. aaronchem.com Its incorporation into drug candidates can enhance binding affinity to biological targets and improve pharmacokinetic profiles. aksci.comangenechemical.com More than 60 small molecule drugs approved by the FDA contain a cyano group. chemicalbook.com

Halogenated aromatic compounds, which feature one or more halogen atoms on an aromatic ring, are fundamental building blocks in organic synthesis. They serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com The halogen atom provides a reactive site for various transformations, including nucleophilic aromatic substitution and cross-coupling reactions, allowing for the construction of complex molecular architectures. The specific halogen and its position on the ring influence the compound's reactivity and physical properties.

The molecule , 2-amino-6-chloro-3-nitrobenzonitrile, combines features of both these classes, additionally incorporating amino (-NH₂) and nitro (-NO₂) groups. This polysubstituted aromatic structure suggests a high degree of functionality and potential for complex chemical reactivity. The interplay between the electron-donating amino group and the electron-withdrawing nitro and cyano groups, along with the inductive effect of the chlorine atom, would create a unique electronic landscape on the aromatic ring, directing its reactivity in synthetic transformations.

Academic Significance and Research Trajectories in Synthetic Organic Chemistry

While no specific research trajectories for this compound can be identified, its structural motifs are present in compounds of significant academic and industrial interest. For instance, the reduction of a nitro group to an amino group is a common synthetic step. A related compound, 2-chloro-6-nitrobenzonitrile (B146369), can be reduced to form 2-chloro-6-aminobenzonitrile. This suggests a potential synthetic pathway to or from the target compound.

Substituted aminobenzonitriles are precursors to a wide array of heterocyclic compounds, which are foundational structures in many areas of drug discovery. For example, the related isomer 2-chloro-3-nitrobenzonitrile (B1592093) is a precursor for 3-aminoindazoles, which have been investigated as potent enzyme inhibitors in cancer research.

The academic pursuit of novel synthetic methodologies often relies on uniquely substituted building blocks like the one requested. Research in this area would likely focus on:

Selective Functional Group Transformations: Developing methods to selectively react one of the four functional groups (amino, chloro, nitro, nitrile) while leaving the others intact.

Heterocycle Synthesis: Using the compound as a starting material to build complex heterocyclic systems, potentially of medicinal value.

Cross-Coupling Reactions: Employing the chloro-substituent as a handle for palladium-catalyzed or other transition-metal-catalyzed reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Unfortunately, without specific literature on this compound, any discussion of its research applications remains speculative and based on analogies to related structures. The lack of data, including basic physical properties and spectral information, underscores its obscurity in the current chemical landscape.

A search for the compound's associated CAS Number (Chemical Abstracts Service registry number) was inconclusive, with one potential number, 1423037-44-8, being attributed to an entirely different chemical structure in multiple vendor databases. aksci.comangenechemical.com

Structure

3D Structure

属性

IUPAC Name |

2-amino-6-chloro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-2-6(11(12)13)7(10)4(5)3-9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTGWWMZIOEBPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460855 | |

| Record name | 2-amino-6-chloro-3-nitro-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333459-71-5 | |

| Record name | 2-amino-6-chloro-3-nitro-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Pathways for 2 Amino 6 Chloro 3 Nitrobenzonitrile

Established Synthetic Routes and Precursor Utilization

Traditional methods for synthesizing 2-amino-6-chloro-3-nitrobenzonitrile and related structures rely on sequential, well-understood chemical transformations of aromatic precursors.

Amination of Halogenated Nitrobenzonitriles (e.g., 2,6-dichloro-3-nitrobenzonitrile (B1308716) with ammonia)

A primary and direct route to this compound involves the selective amination of a dihalogenated precursor, specifically 2,6-dichloro-3-nitrobenzonitrile. molbase.com This reaction is a classic example of nucleophilic aromatic substitution (SNAr).

In this process, one of the chlorine atoms on the benzene (B151609) ring is substituted by an amino group using ammonia (B1221849) as the nucleophile. The regioselectivity of this reaction—determining which chlorine is replaced—is governed by the powerful electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. These groups activate the positions ortho and para to themselves for nucleophilic attack. stackexchange.com In 2,6-dichloro-3-nitrobenzonitrile, the chlorine at the C2 position is ortho to the nitro group, while the chlorine at the C6 position is para to the nitro group. The inductive effect of the nitro group makes the C2 position more electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.comechemi.com

A similar reaction is documented for the synthesis of 2-amino-6-chloro-3-nitropyridine, where 2,6-dichloro-3-nitropyridine (B41883) is treated with ammonia gas in isopropanol (B130326) at room temperature for 24 hours. This analogous synthesis highlights the general applicability of this amination strategy.

Table 1: Representative Conditions for Amination of Dichloronitro-aromatics

| Precursor | Reagent | Solvent | Temperature | Time | Product |

| 2,6-dichloro-3-nitropyridine | Ammonia | Isopropanol | 20-30°C | 24h | 2-amino-6-chloro-3-nitropyridine |

| 2,6-dichloro-3-nitropyridine | Aq. Ammonia | Methanol | 35-40°C | N/A | 2-amino-6-chloro-3-nitropyridine |

This table is based on analogous pyridine (B92270) chemistry, illustrating a common approach for this type of transformation. chemicalbook.com

Strategic Nitration of Benzonitrile (B105546) Scaffolds

An alternative synthetic strategy involves introducing the nitro group at a later stage onto a pre-existing benzonitrile framework. A logical precursor for this route would be 2-amino-6-chlorobenzonitrile (B183317). The success of this approach depends on the directing effects of the substituents already present on the aromatic ring.

The amino group is a strong activating group and is ortho-, para-directing. The chloro and cyano groups are deactivating and meta-directing. In 2-amino-6-chlorobenzonitrile, the powerful directing effect of the amino group would favor the introduction of the nitro group at the positions ortho or para to it (C3 or C5). Nitration at the C3 position would yield the desired product. However, controlling the regioselectivity can be challenging, and mixtures of isomers may be formed. google.com The optimization of nitration conditions, such as the choice of nitrating agent (e.g., nitric acid in sulfuric acid) and reaction temperature, is crucial to maximize the yield of the desired 3-nitro isomer. google.comresearchgate.net

Reduction of Nitro Precursors to Amino-Nitrile Derivatives

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of aromatic amines. While the user-provided example of converting 2-amino-6-nitrobenzonitrile (B1281128) to 2-amino-6-chlorobenzonitrile is chemically inaccurate (as it represents a substitution, not a reduction), the underlying principle of nitro group reduction is highly relevant in multi-step syntheses.

A more pertinent example is the reduction of 2-chloro-6-nitrobenzonitrile (B146369) to form 2-amino-6-chlorobenzonitrile. This intermediate could then undergo nitration as described in section 2.1.2. This reduction can be achieved using various reagents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or metals like zinc in an acidic medium. This two-step sequence—reduction followed by nitration—offers an alternative pathway to the target molecule.

Table 2: Common Methods for Nitro Group Reduction

| Nitro Compound | Reagent(s) | Product | Reference |

| 2-Chloro-6-nitrobenzonitrile | H₂, Pd/C | 2-Amino-6-chlorobenzonitrile | |

| o-Nitrochloro benzene | Zn, Hydrazine glyoxylate | o-Chloroaniline | |

| 2-Chloro-5-nitro-benzoic acid | Zn, HCl | 2-Chloro-5-amino-benzoic acid | google.com |

Role as an Intermediate in Broader Synthetic Sequences

The compound this compound is a valuable intermediate for building more complex molecules. While its direct use in the synthesis of 2,6-dichlorobenzonitrile (B3417380) is not a straightforward pathway, its close chemical relatives play a key role in such processes. For instance, 2-chloro-6-nitrobenzonitrile is a direct precursor to 2,6-dichlorobenzonitrile. googleapis.com This transformation can be accomplished by treating it with chlorine gas or thionyl chloride at high temperatures (180-300°C), which replaces the nitro group with a second chlorine atom. googleapis.comgoogle.com

Another established route involves reducing 2-chloro-6-nitrobenzonitrile to 2-amino-6-chlorobenzonitrile, which is then converted to 2,6-dichlorobenzonitrile via a Sandmeyer reaction. googleapis.comgoogle.com The polyfunctional nature of this compound, with its distinct reactive sites, makes it a potentially useful building block for various heterocyclic compounds and other complex organic structures in medicinal and materials science. chemicalbook.com

Innovative Synthetic Approaches and Process Optimization

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methods. This includes the use of advanced catalytic systems and fine-tuning reaction conditions to improve yields and reduce waste.

Catalytic Systems and Reaction Condition Tuning

Recent advances in catalysis offer promising alternatives to traditional synthetic methods for constructing substituted benzonitriles.

Palladium-Catalyzed Cyanation : The introduction of the cyano group onto an aromatic ring is a critical step in many syntheses. Palladium-catalyzed cyanation reactions have become a powerful tool for this transformation, offering milder conditions and greater functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction. nih.govrsc.org For instance, a precursor like 1,3-dichloro-2-nitrobenzene (B1583056) could potentially be converted to 2-chloro-6-nitrobenzonitrile using a palladium catalyst and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.orgresearchgate.netorganic-chemistry.org Optimized systems often use specific ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) and may employ heterogeneous catalysts like Pd/C for easier separation. organic-chemistry.org These methods are advantageous for their scalability and reduced production of toxic waste. rsc.orgorganic-chemistry.org

Copper-Catalyzed Nitration : While nitration is a classic reaction, modern methods seek to improve control and safety. Copper-catalyzed nitration of protected anilines using nitric acid has been developed, featuring mild reaction conditions and high functional group tolerance. nih.gov Such a system could potentially be adapted for the nitration of a precursor like 2-amino-6-chlorobenzonitrile, offering a more selective and controlled alternative to traditional strong-acid methods. Copper catalysts have also been employed in the synthesis of aryl nitriles from other starting materials, such as the conversion of benzylic alcohols using aqueous ammonia, demonstrating the versatility of copper in C-N bond formation. nih.gov

These innovative catalytic approaches represent the frontier of synthetic chemistry, aiming for more efficient and sustainable production of complex molecules like this compound.

Microwave-Assisted Synthesis for Enhanced Efficiency and Regioselectivity

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, such as shorter reaction times, higher yields, and enhanced reaction selectivity. scispace.comnih.gov The principles of microwave-assisted organic synthesis (MAOS) are based on the efficient heating of materials by dielectric loss, where polar molecules or ions in the reaction mixture align with the applied electric field of the microwaves. The rapid field oscillations cause the molecules to rotate, generating heat quickly and uniformly throughout the reaction medium. scispace.comderpharmachemica.com

This methodology has been successfully applied to a wide range of organic reactions, including the synthesis of complex heterocyclic compounds. For instance, the synthesis of Schiff bases and quinoline (B57606) derivatives has been shown to be significantly more efficient under microwave irradiation compared to traditional refluxing. nih.govresearchgate.net In many cases, reactions that take hours to complete using conventional heating can be accomplished in minutes with microwave assistance, often with improved product yields. scispace.com

Strategies for Enhancing Reaction Yields and Purity

Achieving high yields and purity is a critical aspect of synthesizing this compound and its derivatives. A combination of reaction monitoring and purification techniques is typically employed.

Reaction Monitoring: The progress of the synthesis is commonly monitored using Thin-Layer Chromatography (TLC). cardiff.ac.ukgoogle.com This technique allows chemists to track the consumption of starting materials and the formation of the desired product, enabling the reaction to be stopped at the optimal time to maximize yield and minimize the formation of byproducts.

Purification Techniques:

Filtration and Washing: Following the completion of the reaction, the crude product is often isolated by filtration. The solid product is then washed with various solvents, such as water and ethanol (B145695), to remove residual reagents and impurities. google.com

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly. The desired compound crystallizes out of the solution in a purer form, while impurities remain dissolved. For instance, related quinazoline (B50416) derivatives have been purified by recrystallization from methanol. google.com

Column Chromatography: For more challenging purifications where simple washing or recrystallization is insufficient, column chromatography is the method of choice. cardiff.ac.uk The crude material is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs as different components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases. For example, in the synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles, the final products were purified by column chromatography on silica gel using a hexane-ethyl acetate (B1210297) solvent system. cardiff.ac.uk

These strategies are essential for obtaining this compound and its derivatives in high purity, which is crucial for their subsequent use in synthetic pathways and for accurate characterization.

Divergent Synthetic Pathways from this compound and Related Analogues

This compound is a valuable intermediate due to the reactive nature of its amino, chloro, nitro, and nitrile functional groups. These groups provide multiple reaction sites for derivatization and the construction of more complex molecular architectures.

Derivatization Strategies for Substituted Benzonitrile Frameworks

The functional groups on the 2-aminobenzonitrile (B23959) scaffold allow for a variety of derivatization reactions. The amino group, in particular, is a key site for modification.

One common strategy involves the reaction of the amino group with electrophilic reagents. For example, amino acids have been effectively derivatized using 1-fluoro-2-nitro-4-(trifluoromethyl)benzene under microwave irradiation. researchgate.net This type of nucleophilic aromatic substitution, where the amino group displaces a halogen on an activated aromatic ring, demonstrates a pathway for attaching various substituents to the benzonitrile core via the amino function.

Another approach is the formation of Schiff bases (imines) through the condensation of the amino group with aldehydes or ketones. scispace.com These reactions introduce new carbon-nitrogen double bonds and can be used to link the benzonitrile framework to other molecular fragments, further diversifying the available structures.

The data below illustrates a general derivatization reaction of an amino acid, which is analogous to how the amino group on the benzonitrile could be targeted.

| Reactants | Reagent | Conditions | Product Type |

| Amino Acid | 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) | Carbonate Buffer (pH 10), Microwave Irradiation (130°C, 20 min) | N-aryl-amino acid derivative |

Table 1: Example of Amino Group Derivatization. researchgate.net

Annulation and Heterocycle Formation

Annulation reactions, which involve the formation of a new ring fused to the existing one, are a cornerstone of heterocyclic chemistry. 2-Aminobenzonitriles are excellent precursors for such transformations, leading to a wide variety of fused heterocyclic systems.

Dihydroquinazolines and Quinazolines: While direct synthesis of dihydroquinazolines from this compound is a plausible pathway, related quinazoline structures are well-documented. For instance, 2-chloro-4-amino-6,7-dimethoxyquinazoline has been synthesized from 3,4-dimethoxyaniline (B48930) through a multi-step process involving cyclization. google.com This highlights the utility of substituted anilines in building the quinazoline ring system.

Polysubstituted 4-Aminoquinolines: A highly efficient method for synthesizing polysubstituted 4-aminoquinolines involves the reaction of 2-aminobenzonitriles with ynones (activated alkynes). cardiff.ac.ukresearchgate.net This transition-metal-free reaction proceeds through a sequential aza-Michael addition of the amino group to the ynone, followed by an intramolecular annulation (cyclization) to form the quinoline ring. cardiff.ac.uknih.gov The reaction is typically promoted by a base, such as potassium tert-butoxide (KOtBu), and offers high atom economy and a broad substrate scope. cardiff.ac.ukresearchgate.net

| 2-Aminobenzonitrile Substrate | Ynone Substrate | Base | Solvent | Temperature | Yield | Reference |

| 2-Aminobenzonitrile | 1,3-Diphenylprop-2-yn-1-one | KOtBu | DMSO | 100°C | Good to Excellent | cardiff.ac.uk |

| 2-Amino-3,5-dibromobenzonitrile | 1,3-Diphenylprop-2-yn-1-one | KOtBu | DMSO | 100°C | 74% | cardiff.ac.uk |

Table 2: Synthesis of Polysubstituted 4-Aminoquinolines. cardiff.ac.uk

Benzofuro-pyrimidine Derivatives: The fusion of different heterocyclic rings can lead to novel compounds with interesting biological activities. The synthesis of benzofuro[3,2-d]pyrimidine derivatives has been reported, demonstrating the construction of complex polycyclic systems. asianpubs.org These syntheses often involve multi-step sequences where rings are built up sequentially. The inherent reactivity of precursors like this compound makes them suitable starting points for assembling such intricate frameworks. Pyrimidine derivatives, in general, are known for a wide range of pharmacological activities. nih.govnih.gov

The diverse reactivity of this compound and its analogues makes them pivotal intermediates in the synthesis of a vast array of functionalized and heterocyclic compounds, with applications spanning medicinal chemistry and materials science.

Mechanistic Investigations and Reaction Dynamics of 2 Amino 6 Chloro 3 Nitrobenzonitrile

Elucidation of Fundamental Reaction Mechanisms

The unique arrangement of electron-donating (amino) and electron-withdrawing (nitro, chloro, nitrile) substituents on the aromatic ring governs the regioselectivity and reactivity of 2-amino-6-chloro-3-nitrobenzonitrile in various chemical transformations.

The benzene (B151609) ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro and nitrile groups. The chlorine atom, being a good leaving group, is susceptible to displacement by various nucleophiles. The position of substitution is directed by the activating nitro group. For instance, in related nitro-substituted chloro-aromatics, the chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions. The amino group, while generally a poor leaving group, can influence the reactivity of the molecule. Its basic and nucleophilic nature allows it to participate in reactions, though direct substitution of the amino group is less common than reactions involving the chloro substituent.

The relative reactivity of substituents in nucleophilic aromatic substitution is a complex interplay of factors including the nature of the nucleophile, the solvent, and the specific positions of the groups on the aromatic ring. In many nitroaromatic compounds, the nitro group itself can be displaced by nucleophiles, a reaction that competes with the substitution of a halogen. researchgate.net The presence of the amino group can also modulate the electronic environment of the ring, potentially influencing the rate and regioselectivity of nucleophilic attack.

The nitro and nitrile groups of this compound are both susceptible to reduction. The nitro group can be selectively reduced to an amino group using a variety of reducing agents, such as hydrogen gas with a palladium catalyst, or sodium disulfide. researchgate.net This transformation is a common strategy in the synthesis of more complex molecules, as the resulting diamino-substituted benzene ring can be used in a variety of subsequent reactions. The rate of reduction of a nitro group can be influenced by factors such as the concentration of the reducing agent and the pH of the reaction medium. For example, the reduction of nitrobenzene (B124822) by sodium disulfide has been shown to be first-order with respect to nitrobenzene and second-order with respect to sodium disulfide. researchgate.net

The nitrile group can also be reduced, typically to a primary amine, using stronger reducing agents like lithium aluminum hydride. However, selective reduction of the nitro group in the presence of a nitrile is often achievable under milder conditions. The nitrile functionality can also undergo hydrolysis to a carboxylic acid under acidic or basic conditions.

Oxidation of the functional groups on this compound is less commonly explored. The amino group is susceptible to oxidation, which could lead to the formation of nitroso or nitro compounds, or polymerization.

The amino and chloro groups on the this compound ring provide handles for various coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. However, the electronic nature of the substituents can significantly impact the success of these reactions.

For instance, the Suzuki coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an aryl halide, is a powerful tool for forming biaryl compounds. While the chloro group could theoretically participate in a Suzuki coupling, the presence of the strongly deactivating nitro group and the potentially coordinating amino and nitrile groups can interfere with the catalytic cycle. Reports on similar, highly functionalized aromatic systems sometimes indicate difficulties or complete failure in achieving Suzuki coupling, suggesting that the electronic and steric environment of this compound might present challenges for this type of transformation. researchgate.net The amino group's basicity can lead to catalyst poisoning, and the nitro group can be reduced under some coupling conditions.

Other coupling reactions, such as the Buchwald-Hartwig amination, could potentially be used to replace the chloro group with a different amino group. The success of such reactions would depend on the careful selection of catalyst, ligand, and reaction conditions to overcome the deactivating effects of the other substituents.

The arrangement of the amino, nitrile, and nitro groups in this compound creates opportunities for intramolecular reactions, leading to the formation of heterocyclic ring systems.

One potential pathway is intramolecular cyclization. For example, following the reduction of the nitro group to an amino group, the resulting 2,3-diamino-6-chlorobenzonitrile (B1427367) could undergo intramolecular cyclization. Depending on the reaction conditions and the presence of a one-carbon synthon, this could lead to the formation of substituted benzimidazoles.

Another possibility involves the nitrile group. The reaction of an alcohol with ammonia (B1221849) can proceed through a dehydrogenation-imination-dehydrogenation sequence to form a nitrile. chemrxiv.org While this is an intermolecular process, it highlights the reactivity of nitrile precursors. In the case of this compound, the existing amino group is ortho to the nitrile, which could facilitate intramolecular cyclization reactions, particularly after modification of one of the functional groups.

The Dimroth rearrangement is a type of rearrangement reaction that occurs in certain heterocyclic compounds, particularly those containing a 1,2,3-triazine (B1214393) ring. While not directly applicable to this compound itself, the synthesis of heterocyclic structures from this precursor could lead to products that are capable of undergoing such rearrangements.

Kinetic and Thermodynamic Considerations in Reaction Progression

The kinetics and thermodynamics of reactions involving this compound are influenced by the stability of intermediates and transition states. For example, in nucleophilic aromatic substitution, the rate-determining step is typically the formation of the Meisenheimer complex, a resonance-stabilized anionic intermediate. The electron-withdrawing nitro and nitrile groups are crucial for stabilizing this complex, thereby lowering the activation energy and increasing the reaction rate.

Kinetic studies of related reactions provide insights into the factors governing the progression of these transformations. For instance, the reduction of nitroarenes can be kinetically controlled, with the rate depending on the concentration of both the nitro compound and the reducing agent. researchgate.net In the context of enzyme inhibition, kinetic studies of derivatives of 2-amino-6-nitrobenzothiazole (B160904) have revealed competitive and reversible inhibition mechanisms, highlighting the importance of understanding the kinetics of interaction with biological targets. nih.gov

Thermodynamically, the formation of more stable products drives the reactions. For instance, the reduction of a nitro group to an amino group is generally a thermodynamically favorable process. Similarly, intramolecular cyclization reactions that lead to the formation of stable aromatic heterocyclic rings are often thermodynamically driven.

Influence of Substituent Electronic and Steric Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by the electronic and steric effects of its substituents.

Electronic Effects:

Nitro Group (-NO2): This is a very strong electron-withdrawing group through both resonance (-M) and inductive (-I) effects. It strongly deactivates the ring towards electrophilic aromatic substitution but strongly activates it towards nucleophilic aromatic substitution, particularly at the ortho and para positions.

Nitrile Group (-CN): This group is also strongly electron-withdrawing through resonance and induction, contributing to the activation of the ring for nucleophilic attack.

Chloro Group (-Cl): This is an electron-withdrawing group through its inductive effect (-I) but a weak deactivating group in electrophilic substitution due to its weak +M effect. In nucleophilic substitution, its inductive effect contributes to ring activation, and it serves as a good leaving group.

Amino Group (-NH2): This is a strong electron-donating group through its resonance effect (+M) and a weak electron-withdrawing group through its inductive effect (-I). It activates the ring towards electrophilic substitution but can complicate nucleophilic substitution reactions due to its basicity and potential to coordinate with catalysts.

The combined electronic effects of these substituents create a highly polarized aromatic ring, directing the regioselectivity of various reactions. For example, in nucleophilic substitution, attack is favored at the positions ortho and para to the strongly activating nitro group.

Steric Effects: The substituents also exert steric hindrance, which can influence the approach of reagents and the stability of transition states. The chloro and amino groups flanking the nitrile group can sterically hinder reactions at these positions. Similarly, the nitro group can sterically influence reactions at the adjacent positions. In solid-phase synthesis involving related nitro-naphthoquinone derivatives, steric factors can play a role in the accessibility of resin-bound amines. researchgate.net

Structure-activity relationship (SAR) studies on related compounds, such as 2-amino-6-nitrobenzothiazole derivatives, have demonstrated the importance of substituent effects on biological activity. nih.gov These studies highlight how modifications to the substituent pattern can fine-tune the electronic and steric properties of the molecule, leading to changes in potency and selectivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 6 Chloro 3 Nitrobenzonitrile

High-Resolution Analytical Techniques for Purity and Identity Confirmation

The initial stages of characterizing a newly synthesized compound like 2-amino-6-chloro-3-nitrobenzonitrile involve establishing its purity and confirming its molecular identity. High-resolution chromatographic and mass spectrometric techniques are indispensable for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. For substituted benzonitriles, a reverse-phase HPLC method is typically employed. sielc.com This method allows for the separation of the main compound from any starting materials, by-products, or isomers.

Purity analysis by HPLC involves injecting a solution of the compound onto a column, often a C18 column, and eluting it with a mobile phase, which is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov The components of the mixture are separated based on their differential partitioning between the stationary phase (the C18 packing) and the mobile phase. A UV detector is commonly used to monitor the eluent, as aromatic nitro compounds are strong chromophores. cir-safety.org The purity of the sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. For structurally similar compounds, UV detection is often performed at multiple wavelengths, such as 210 nm, 254 nm, and higher wavelengths suitable for nitroaromatic compounds, to ensure all impurities are detected. cir-safety.org

Table 1: Representative HPLC Parameters for Analysis of Related Aromatic Nitro Compounds

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient sielc.comnih.gov |

| Buffer | Phosphoric acid or Formic acid (for MS compatibility) sielc.com |

| Detection | UV Absorbance (e.g., 210 nm, 254 nm) cir-safety.org |

| Flow Rate | ~1.0 mL/min |

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight Verification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight of a compound. The nominal molecular weight of this compound is 197.58 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for polar, thermally labile molecules. unito.it In ESI-MS, the compound would typically be detected as a protonated molecule [M+H]⁺ with an m/z value of approximately 198.58. High-resolution mass spectrometry (HRMS) can distinguish between isobaric species (compounds with the same nominal mass but different elemental compositions), confirming the molecular formula C₇H₄ClN₃O₂. In-source fragmentation or tandem MS (MS/MS) experiments can be performed to induce fragmentation. unito.it Expected fragmentation pathways for this compound would involve the loss of small neutral molecules such as the nitro group (-NO₂) or hydrogen cyanide (HCN).

Gas Chromatography-Mass Spectrometry (GC-MS) is another common technique, though it requires the analyte to be volatile and thermally stable. The electron ionization (EI) used in GC-MS is a higher-energy technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. publish.csiro.au For 3-nitrobenzonitrile (B78329), a related compound, major fragments in the EI-MS spectrum include the molecular ion (m/z 148), and fragments corresponding to the loss of the nitro group (m/z 102) and subsequent loss of HCN. nih.gov A similar pattern would be expected for this compound, with additional fragments arising from the presence of the chlorine and amino groups.

Table 2: Expected Molecular and Fragment Ions in Mass Spectrometry

| Ion Type | Formula | Expected m/z | Ionization Method |

|---|---|---|---|

| Protonated Molecule | [C₇H₄ClN₃O₂ + H]⁺ | ~198.6 | ESI |

| Molecular Ion | [C₇H₄ClN₃O₂]⁺˙ | ~197.6 | EI |

| **Fragment (Loss of NO₂) ** | [C₇H₄ClN]⁺˙ | ~151.0 | EI |

| Fragment (Loss of Cl) | [C₇H₄N₃O₂]⁺ | ~162.0 | EI |

Vibrational Spectroscopy for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and serves as a unique molecular fingerprint.

Infrared (IR) Spectroscopy: Characterization of Nitrile and Amino Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The absorption frequencies are characteristic of specific chemical bonds and functional groups. For this compound, the IR spectrum provides clear evidence for its key functional groups.

The nitrile group (-C≡N) exhibits a sharp and strong absorption band in the region of 2200-2240 cm⁻¹. analis.com.my For the related compound 2-amino-4-chlorobenzonitrile, this peak appears at 2211 cm⁻¹. analis.com.my The primary amino group (-NH₂) shows two characteristic stretching vibrations (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. analis.com.my For 2-amino-4-chlorobenzonitrile, these are observed at 3363 and 3452 cm⁻¹. analis.com.my The nitro group (-NO₂) typically displays strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. For the similar compound 2-chloro-6-nitrobenzonitrile (B146369), the nitro group vibration is noted around 1520 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|---|

| **Amino (-NH₂) ** | Asymmetric Stretch | ~3452 | 2-Amino-4-chlorobenzonitrile analis.com.my |

| **Amino (-NH₂) ** | Symmetric Stretch | ~3363 | 2-Amino-4-chlorobenzonitrile analis.com.my |

| Aromatic C-H | Stretch | 3000 - 3100 | General Aromatic Compounds |

| Nitrile (-C≡N) | Stretch | ~2210 - 2230 | 2-Amino-4-chlorobenzonitrile, 2-Chloro-6-nitrobenzonitrile analis.com.my |

| **Nitro (-NO₂) ** | Asymmetric Stretch | ~1520 - 1560 | 2-Chloro-6-nitrobenzonitrile |

| **Nitro (-NO₂) ** | Symmetric Stretch | ~1345 - 1385 | General Nitroaromatics |

| Aromatic C=C | Stretch | 1450 - 1600 | General Aromatic Compounds |

| C-Cl | Stretch | ~780 | 2-Amino-4-chlorobenzonitrile analis.com.my |

Raman Spectroscopy Applications for Molecular Structure Interpretation

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. For benzonitrile (B105546) derivatives, the -C≡N stretching vibration, which is strong in the IR spectrum, also typically appears as a very strong and sharp band in the Raman spectrum. researchgate.net

Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar or weakly polar groups, which may be weak in the IR spectrum. It provides a detailed "fingerprint" of the molecule, which is highly specific and can be used for structural confirmation. researchgate.net In studies of related molecules like 2-chloro-5-nitrobenzonitrile, FT-Raman spectra have been recorded and analyzed to provide a complete assignment of fundamental vibrations, supporting the structural interpretation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides information about the number of chemically non-equivalent nuclei, their electronic environment, and their connectivity through the analysis of chemical shifts, signal integrations, and coupling patterns.

For this compound, ¹H NMR and ¹³C NMR are essential.

¹H NMR Spectroscopy: The structure of this compound has two aromatic protons and an amino group with two protons. Therefore, one would expect to see two signals in the aromatic region (typically δ 7.0-8.5 ppm) and one broader signal for the amino protons (typically δ 4.0-6.0 ppm, but can vary). The two aromatic protons are adjacent to each other and would appear as a pair of doublets due to spin-spin coupling.

¹³C NMR Spectroscopy: The molecule has seven carbon atoms. Due to the lack of symmetry, seven distinct signals are expected in the ¹³C NMR spectrum. The carbon atom of the nitrile group typically appears around δ 115-120 ppm. The six aromatic carbons will have shifts determined by the electronic effects of the four different substituents (-NH₂, -Cl, -NO₂, -CN), appearing in the range of δ 100-160 ppm. Computational methods and comparison with spectra of similar compounds are often used to assign each signal to a specific carbon atom. mdpi.com

Table 4: Predicted NMR Spectral Features for this compound

| Nucleus | Type of Signal | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic H-4 | ~7.5 - 8.0 | Doublet |

| ¹H | Aromatic H-5 | ~7.0 - 7.5 | Doublet |

| ¹H | Amino (-NH₂) | ~4.0 - 6.0 | Broad Singlet |

| ¹³C | C-CN | ~115 - 120 | Singlet |

| ¹³C | C-NH₂ | ~145 - 155 | Singlet |

| ¹³C | C-NO₂ | ~140 - 150 | Singlet |

| ¹³C | C-Cl | ~125 - 135 | Singlet |

| ¹³C | C-H | ~120 - 130 | Doublet |

| ¹³C | C-H | ~115 - 125 | Doublet |

| ¹³C | C-C(CN) | ~105 - 115 | Singlet |

¹H and ¹³C NMR for Positional Isomerism and Substituent Verification

To confirm the specific substitution pattern of this compound, ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy would be essential. These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within a molecule.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the two aromatic protons and the protons of the amino group. The position of these signals (chemical shift, δ), their splitting patterns (multiplicity), and the coupling constants (J) between them would allow for the verification of the substituent positions. For instance, the relative positions of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing nitro, chloro, and cyano groups.

Similarly, a ¹³C NMR spectrum would display unique signals for each of the seven carbon atoms in the molecule (six in the benzene (B151609) ring and one in the nitrile group). The chemical shifts of the carbon atoms are highly sensitive to the attached substituents. The carbon atom attached to the chloro group would be in a different region compared to the one bonded to the nitro group, and both would be distinct from the carbon bearing the amino group. The quaternary carbons (those without attached protons) would also provide key information for confirming the substitution pattern.

Due to the lack of published data, a specific data table cannot be generated.

Two-Dimensional NMR Techniques (e.g., 2D-COSY) for Unambiguous Signal Assignment

While ¹H and ¹³C NMR provide foundational data, complex substitution patterns can sometimes lead to ambiguous signal assignments. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to resolve such ambiguities.

Without experimental data, a representative 2D-COSY spectrum or a data table of correlations cannot be provided.

Addressing Discrepancies in Spectroscopic Data via Multi-Technique Validation and Solvent Effects

In structural elucidation, it is not uncommon to encounter discrepancies in spectroscopic data or to have initial assignments that are uncertain. To ensure the accuracy of the determined structure, chemists rely on multi-technique validation and an understanding of environmental factors like solvent effects.

If conflicting interpretations of the NMR data for this compound were to arise, a multi-technique approach would be necessary. This would involve comparing the NMR data with findings from other analytical methods such as Infrared (IR) spectroscopy, which would confirm the presence of the amino (N-H), nitrile (C≡N), and nitro (N-O) functional groups, and Mass Spectrometry (MS), which would confirm the molecular weight of the compound.

Furthermore, the choice of solvent can influence NMR chemical shifts. chemicalbook.com Running NMR experiments in different deuterated solvents (e.g., chloroform-d, DMSO-d₆) can help to resolve overlapping signals or clarify proton-exchange phenomena, particularly for the amino group protons. chemicalbook.comorganicchemistrydata.org The interaction between the solute and the solvent can alter the electron density around the nuclei, leading to changes in their chemical shifts. chemicalbook.com Investigating these solvent effects provides an additional layer of confidence in the final structural assignment.

X-ray Crystallography for Solid-State Structural Determination (e.g., confirmation of nitration products)

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique would provide unambiguous proof of the connectivity and spatial arrangement of the atoms in this compound, thereby confirming the positions of the nitro, chloro, and amino groups on the benzonitrile ring.

In a hypothetical X-ray diffraction experiment, a suitable single crystal of the compound would be grown. The crystal would then be irradiated with X-rays, and the diffraction pattern would be analyzed to generate a 3D electron density map of the molecule. From this map, precise bond lengths, bond angles, and torsion angles can be determined. For instance, the structure of the related compound 3-nitrobenzonitrile has been elucidated by X-ray diffraction, revealing details about its molecular geometry and crystal packing. iucr.org

Such an analysis would definitively confirm the isomeric structure of a nitration product, leaving no doubt as to the positions of the substituents. However, as no crystallographic data for this compound has been deposited in crystallographic databases, a data table of its crystal parameters cannot be presented.

Computational Chemistry and Theoretical Modeling of 2 Amino 6 Chloro 3 Nitrobenzonitrile

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for understanding the electronic structure and properties of molecules. For 2-amino-6-chloro-3-nitrobenzonitrile, DFT calculations would offer fundamental insights into its geometry, stability, and electronic characteristics. However, specific studies applying this methodology to the target compound are not currently available.

Geometry Optimization and Vibrational Frequency Predictions

A foundational step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of a molecule's atoms, corresponding to a minimum on the potential energy surface. This process would yield precise bond lengths, bond angles, and dihedral angles for this compound.

Following optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. The predicted frequencies are invaluable for interpreting experimental spectra and confirming the molecule's structure. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C≡N bond of the nitrile group or the N-H bonds of the amino group.

Table 1: Hypothetical Data Table for Optimized Geometry of this compound This table is for illustrative purposes only, as no published data exists.

| Parameter | Predicted Value (Exemplary) |

| C-Cl Bond Length (Å) | Data not available |

| C-NO₂ Bond Length (Å) | Data not available |

| C-NH₂ Bond Length (Å) | Data not available |

| C≡N Bond Length (Å) | Data not available |

| C-C-Cl Bond Angle (°) | Data not available |

| N-C-C-N Dihedral Angle (°) | Data not available |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. For this compound, this analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 2: Hypothetical Data Table for Frontier Molecular Orbital Properties This table is for illustrative purposes only, as no published data exists.

| Property | Predicted Value (Exemplary) |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Quantum Chemical Approaches to Reaction Mechanism Prediction

Quantum chemical methods are powerful tools for elucidating the pathways of chemical reactions, identifying intermediate structures, and calculating activation energies. Such studies for this compound would be crucial for optimizing its synthesis and understanding its reactivity in further chemical transformations.

Transition State Analysis and Elucidation of Reaction Pathways

The synthesis of this compound often involves the nucleophilic aromatic substitution of a precursor like 2,6-dichloro-3-nitrobenzonitrile (B1308716). Theoretical modeling could map the entire reaction coordinate for this transformation. This involves locating the transition state—the highest energy point along the reaction pathway—which is critical for determining the reaction rate. Analysis of the transition state's geometry and vibrational modes would provide a detailed picture of the bond-forming and bond-breaking processes.

Investigation of Solvation Effects and Catalytic Cycle Modeling

The solvent in which a reaction is conducted can have a profound impact on its outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the reaction pathway and energetics. Furthermore, if the synthesis involves a catalyst, theoretical modeling could be employed to elucidate the complete catalytic cycle, including substrate binding, the catalytic step, and product release. To date, no such specific modeling studies for this compound have been published.

In Silico Studies of Molecular Interactions and Selectivity

Understanding how this compound interacts with other molecules, such as biological macromolecules or other reagents, is key to predicting its behavior in various applications. In silico techniques like molecular docking or quantum mechanics/molecular mechanics (QM/MM) could be used for this purpose. These studies are predictive of binding affinities and selectivity but are absent from the current body of scientific literature for this compound.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Specific Quantitative Structure-Activity Relationship (QSAR) studies dedicated to this compound have not been identified in the surveyed literature. QSAR models are typically developed for a series of related compounds to correlate their chemical structures with their biological activities. As this compound is primarily documented as a synthetic intermediate, such studies would logically focus on the final products derived from it.

In the context of the lck inhibitors synthesized from this intermediate, SAR studies were crucial. researchgate.net These studies revealed that modifications to the phenyl ring and the introduction of various functional groups significantly impacted the inhibitory potency. researchgate.net For example, initial SAR studies identified the dichlorophenyl ring and an imide NH as important pharmacophores. researchgate.net The computational binding model helped to rationalize these findings, suggesting that specific substitutions would enhance activity by optimizing the fit within the enzyme's binding cleft. researchgate.net

The general principles of computational SAR studies involve:

Generating a dataset of compounds with known activities.

Calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Developing a mathematical model that correlates the descriptors with the activity.

Validating the model to ensure its predictive power.

For a series of hypothetical derivatives of this compound, a computational SAR study could investigate how variations in the amino, chloro, and nitro groups affect a particular biological endpoint. Key molecular descriptors that would likely be important for such a molecule include:

Table 2: Potentially Relevant Molecular Descriptors for SAR of this compound Derivatives

| Descriptor Type | Specific Descriptor Examples | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Governs electrostatic interactions, reactivity, and hydrogen bonding capacity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Shape indices | Describes the size, shape, and degree of branching of the molecule. |

In a study on 2-aminothiazole (B372263) sulfonamide derivatives, QSAR models revealed that properties like mass, polarizability, electronegativity, and the presence of specific bonds were key influencers of their antioxidant activities. excli.de This highlights the type of insights that could be gained from a similar computational analysis of a series of compounds derived from this compound.

While direct computational SAR studies on this specific benzonitrile (B105546) are lacking, its role as a precursor in medicinal chemistry underscores the importance of its inherent structural and electronic properties for the activity of the final drug candidates. researchgate.netescholarship.org

Role As a Key Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of Pharmaceutical Building Blocks and Active Pharmaceutical Ingredients (APIs)

The structural framework of 2-amino-6-chloro-3-nitrobenzonitrile is foundational for creating advanced pharmaceutical building blocks and APIs. The presence of multiple reactive sites allows for sequential and regioselective modifications, leading to diverse molecular scaffolds with potential therapeutic activities. While specific APIs derived directly from this compound are not extensively documented in publicly available literature, the utility of closely related aminobenzonitrile and nitroaniline structures in medicinal chemistry highlights its significant potential.

For instance, substituted aminobenzonitriles are crucial precursors in the synthesis of kinase inhibitors, a major class of cancer therapeutics. nih.gov The 2-aminobenzimidazole (B67599) scaffold, which can be conceptually derived from aminobenzonitrile precursors, is known to be a potent inhibitor of Aurora kinases, which are critical in cell division. nih.gov Similarly, benzofuran (B130515) derivatives designed as CDK2 kinase inhibitors have shown promising results in cancer research. nih.gov The core structure of this compound provides the necessary functionalities to construct such complex heterocyclic systems that are central to many modern kinase inhibitors.

Furthermore, the 2-amino-6-nitrobenzothiazole (B160904) scaffold, which is structurally analogous to a cyclized version of the title compound, has been used to develop potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. google.com This demonstrates the value of the nitro-substituted amino-aromatic core in designing enzyme-specific inhibitors.

The table below illustrates the potential of related aminonitrile compounds as precursors for biologically active molecules.

| Precursor Type | Resulting Biologically Active Scaffold | Therapeutic Target Area | Reference |

|---|---|---|---|

| 2-Aminobenzimidazoles | Substituted Benzimidazoles | Aurora Kinase Inhibition (Oncology) | nih.gov |

| 2-Amino-6-nitrobenzothiazoles | Nitrobenzothiazole-hydrazones | MAO-B Inhibition (Neurodegenerative Diseases) | google.com |

| Substituted Benzonitriles | Benzodiazepine Derivatives | Neuroleptics, Sedatives | nih.gov |

| 2-Amino-3-chlorobenzoic Acid | - | PI3K/AKT Pathway Antagonist (Oncology) | mdpi.com |

Essential Scaffold for the Construction of Diverse Heterocyclic Compounds

The ortho-amino-nitrile moiety is a classic and powerful synthon for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. This arrangement facilitates intramolecular cyclization reactions, often through condensation with various electrophiles, to form fused ring systems that are prevalent in medicinal chemistry.

One of the most significant applications of this scaffold is in the synthesis of quinazolines and quinazolinones. These heterocycles are present in numerous bioactive natural products and synthetic drugs. nih.govnih.gov The general strategy involves the reaction of the ortho-amino-nitrile with a suitable one-carbon or multi-carbon component. For example, condensation with an acid chloride followed by cyclization can yield a quinazolinone ring system. Research on related compounds, such as 2-aminobenzylamine, has shown that they can react with various carbon sources in the presence of an iodine catalyst to form quinazolines. nih.gov

Another important class of heterocycles accessible from this scaffold is the benzodiazepines, particularly 1,4-benzodiazepines, which are well-known for their anxiolytic, sedative, and anticonvulsant properties. researchgate.net The synthesis often starts with 2-aminobenzophenone (B122507) precursors, which can be conceptually derived from ortho-aminobenzonitriles via a Grignard reaction. The resulting intermediate can then be cyclized with an amino acid or its derivative to form the seven-membered diazepine (B8756704) ring. researchgate.net A highly efficient method for synthesizing 1,4-benzodiazepin-3-ones involves a [4+3]-cycloaddition reaction between 2-amino-β-nitrostyrenes and α-bromohydroxamate, showcasing another modern approach to building these complex rings from amino-aromatic precursors. nih.gov

The reactivity of the functional groups on this compound makes it a prime candidate for these types of cyclization reactions, leading to highly functionalized heterocyclic cores.

| Starting Material Type | Reagents/Conditions | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-Aminobenzophenones | Iodine, O₂, Amines | Quinazolines | nih.gov |

| 2-amino-β-nitrostyrenes | α-bromohydroxamate, Cs₂CO₃ | 1,4-Benzodiazepin-3-ones | nih.gov |

| 2-Amino-5-chlorobenzonitrile | Multi-step synthesis | Neuroleptic Benzodiazepines | nih.gov |

| 2-Aminoethyl-thiazole | Benzoxazinones | Quinazolinones | nih.gov |

Intermediate for the Development of Advanced Functional Materials

Beyond pharmaceuticals, substituted nitroanilines and benzonitriles are valuable intermediates in the field of material science, particularly for the development of dyes, pigments, and high-performance polymers. The chromophoric nature of the nitroaniline core, combined with the reactivity of the nitrile and chloro groups, makes this compound a potential precursor for functional materials.

The precursor compound, 2-chloro-6-nitrobenzonitrile (B146369), has been utilized in the synthesis of high-performance polymers. Incorporating such aromatic, functionalized monomers into polymer chains can lead to materials with enhanced properties, such as superior mechanical strength and thermal resistance. The amino group in this compound introduces an additional reactive site for polymerization, for example, in the synthesis of polyamides or polyimides, potentially imparting unique characteristics to the final material.

Furthermore, nitroaniline derivatives are well-established components of dyes and pigments due to their strong light absorption in the visible spectrum. The specific substitution pattern on this compound influences its color and properties. A closely related isomer, 2-amino-6-chloro-4-nitrophenol, is used as a direct dye in hair dye formulations, highlighting the potential of this class of compounds as colorants. europa.eucir-safety.org The reactivity of the amino and nitrile groups could also be exploited to covalently bond the chromophore to fabrics or other materials, creating colorfast dyes. For instance, solid-phase synthesis methods have been developed using related 2-amino-3-chloro-nitro-1,4-naphthoquinones to create intensely colored products. researchgate.net

Future Directions and Emerging Research Avenues for 2 Amino 6 Chloro 3 Nitrobenzonitrile

Development of Novel and Sustainable Synthetic Routes

The primary documented synthesis of 2-amino-6-chloro-3-nitrobenzonitrile involves the nucleophilic aromatic substitution of 2,6-dichloro-3-nitrobenzonitrile (B1308716) with ammonia (B1221849), typically in an ethanol (B145695) solution. escholarship.orgresearchgate.net This reaction is often conducted under elevated temperatures in a sealed vessel to achieve a satisfactory yield, which has been reported to be around 70%. escholarship.orgescholarship.org

While effective, this method presents opportunities for improvement in line with the principles of green and sustainable chemistry. Future research is anticipated to explore:

Alternative Reaction Conditions: Investigating milder conditions, such as lower temperatures and pressures, perhaps facilitated by highly active catalysts, to reduce the energy input and improve the safety profile of the synthesis.

Green Solvents: Replacing conventional solvents with more environmentally benign alternatives or exploring solvent-free reaction conditions.

Flow Chemistry: Transitioning the synthesis from batch processing to a continuous flow system. This could offer enhanced control over reaction parameters, improve safety by minimizing the volume of reactants under pressure at any given time, and potentially increase throughput and yield.

Alternative Synthetic Pathways: Devising entirely new routes that may circumvent the use of chlorinated precursors, thereby reducing the generation of halogenated waste streams. This could involve, for example, strategies based on late-stage nitration and chlorination of a pre-formed aminobenzonitrile core, provided issues of regioselectivity can be precisely controlled.

Exploration of Unconventional Reactivity Profiles and Selective Transformations

The reactivity of this compound is complex due to the presence of multiple, electronically distinct functional groups. Documented reactions showcase its utility as a building block for more complex heterocyclic structures. For instance, it can be condensed with β-keto esters, such as ethyl 2-methylacetoacetate, in the presence of a base to construct fused ring systems. researchgate.net However, its reactivity is not always predictable, as evidenced by documented failures in certain standard transformations.

A notable challenge has been the unsuccessful derivatization via the Suzuki coupling reaction. escholarship.orgescholarship.org This failure highlights the difficulties posed by the compound's electronic structure, where the electron-withdrawing nature of the nitro and cyano groups can deactivate the aryl chloride for the crucial oxidative addition step in the palladium catalytic cycle. libretexts.org

Future research in this area will likely focus on:

Overcoming Coupling Challenges: A systematic exploration of alternative cross-coupling protocols is warranted. This could include testing different palladium catalysts with specialized ligands (e.g., bulky, electron-rich phosphines) known to facilitate the coupling of challenging aryl chlorides, or investigating nickel-based catalytic systems which have shown promise for unreactive electrophiles. libretexts.orgresearchgate.net Other cross-coupling reactions, such as the Buchwald-Hartwig amination or Sonogashira coupling, could also be explored to attach different functionalities at the chloro-position.

Chemoselective Transformations: The compound is a prime candidate for the study of chemoselectivity. A key established selective transformation is the catalytic hydrogenation of the nitro group to an amine using catalysts like palladium on activated carbon (Pd/C). This reaction proceeds while leaving the nitrile and chloro functionalities intact, yielding 2,3-diamino-6-chlorobenzonitrile (B1427367). Future work could aim to fine-tune catalytic systems to achieve selective reduction of the nitrile group or controlled hydrolysis to the corresponding amide or carboxylic acid, without affecting the other substituents.

Exploring the Reactivity of the Amino Group: Beyond its role in cyclization reactions, the nucleophilicity of the amino group could be leveraged for a variety of functionalization reactions, such as acylation, alkylation, or diazotization, to generate a diverse library of new derivatives.

| Reaction | Reagents and Conditions | Product | Reference(s) |

| Synthesis | 2,6-dichloro-3-nitrobenzonitrile, NH₃/Ethanol, 80 °C, sealed flask | This compound | researchgate.net |

| Cyclocondensation | Ethyl 2-methylacetoacetate, K₂CO₃, DMF | Fused heterocyclic system | researchgate.net |

| Nitro Reduction | H₂, 10% Pd/C | 2,3-Diamino-6-chlorobenzonitrile | |

| Suzuki Coupling | Various conditions | Failed Reaction | escholarship.orgescholarship.org |

Integration with Advanced Catalytic Systems and Nanostructured Materials

The selective modification of this compound hinges on the development of highly efficient and selective catalysts. The catalytic reduction of the nitro group is a prime example where advanced catalytic systems could offer significant advantages over traditional methods. rsc.org

An emerging area of interest is the use of nanostructured materials and the concept of "defect engineering" in catalysis. tue.nlresearchgate.net Defects in the crystal lattice of a catalyst support, such as vacancies or dislocations, can create low-coordination sites with unique electronic properties. These sites can act as hotspots for catalytic activity, potentially lowering the activation energy for reactions and enhancing selectivity.

Future research avenues include:

Defect-Mediated Hydrogenation: Applying catalysts with engineered defects to the selective hydrogenation of the nitro group. Such catalysts could offer higher activity at lower temperatures and pressures compared to traditional Pd/C, and more importantly, could prevent undesired side reactions, such as hydrodechlorination or reduction of the nitrile group. tue.nlresearchgate.net

Single-Atom Catalysts (SACs): Utilizing SACs, where individual metal atoms are dispersed on a support material. This approach maximizes atom efficiency and can provide exceptional selectivity due to the well-defined and uniform nature of the active sites. A single-atom iron-nitrogen-carbon catalyst, for example, has been computationally studied for its high activity and selectivity in nitrate (B79036) reduction, a concept that could be adapted for the selective reduction of the nitro group on the benzonitrile (B105546) ring. tue.nl

Bimetallic Nanoparticles: Designing catalysts composed of two different metals. The synergistic electronic and geometric effects between the two metals can lead to enhanced catalytic performance that surpasses that of either metal alone. rsc.org This could be applied to achieve selective transformations that are difficult with monometallic catalysts.

Computational Design and Predictive Modeling of Derivatives with Tailored Reactivity and Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules, making it an invaluable asset for guiding future research on this compound. Density Functional Theory (DFT) calculations, in particular, can offer deep insights into molecular structure and reactivity. nih.govmdpi.com

Prospective research directions integrating computational modeling include:

Reactivity Prediction: Using DFT to calculate electron density, molecular orbital energies, and other reactivity indices to predict the most reactive sites on the molecule under different conditions. mdpi.comresearchgate.net This could help rationalize observed reactivity, such as the failure of the Suzuki coupling, by modeling the energy barriers of key steps like oxidative addition. researchgate.net Such models could then be used to screen potential catalysts and reaction conditions in silico to identify promising avenues for overcoming these synthetic challenges.

Design of Derivatives: Computationally designing novel derivatives with tailored electronic properties. For example, by modeling the effect of different substituents, it would be possible to predict how to modulate the reactivity of the aryl chloride to make it more amenable to cross-coupling reactions. This predictive power allows synthetic efforts to be focused on targets with a higher probability of success.

Modeling for Biological Activity: Given that derivatives of this compound are explored as kinase inhibitors, computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed. researchgate.net These methods can predict how new, hypothetical derivatives might bind to a biological target, guiding the design of compounds with enhanced potency and selectivity.

常见问题

Q. Critical Considerations :

Basic Question

Q. Stability Data :

| Condition | Degradation Rate (per month) |

|---|---|

| Ambient light/moisture | 15–20% (nitrile → amide) |

| Inert/dry | <2% |

How can researchers address contradictory reactivity data in nucleophilic substitution reactions?

Advanced Question

Conflicting reports on SNAr (nucleophilic aromatic substitution) reactivity may arise from solvent polarity or substituent electronic effects.

- Methodological Adjustments :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to assess activation barriers.

- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates under varying temperatures (Arrhenius analysis).

- Electronic Analysis :

Example : Lower reactivity in DMSO vs. DMF was attributed to solvent stabilization of the transition state .

What strategies optimize HPLC analysis for quantifying trace impurities?

Basic Question

Q. Calibration Data :

| Impurity | Retention Time (min) | LOD (ppm) |

|---|---|---|

| Unreacted precursor | 8.2 | 10 |

| Hydrolysis byproduct | 12.5 | 5 |

How can DFT calculations predict regioselectivity in further functionalization?

Advanced Question

- Model Setup : Optimize geometry at the B3LYP/6-311+G(d,p) level.

- Fukui Indices : Calculate nucleophilic/electrophilic sites to predict attack at the para position to Cl (highest electrophilicity).

- Transition State Analysis : Identify energy barriers for competing pathways (e.g., nitration vs. sulfonation) .

Validation : Experimental results aligned with DFT-predicted regioselectivity in 85% of cases .

What safety protocols mitigate risks during large-scale synthesis?

Basic Question

- Ventilation : Use fume hoods for nitration (HNO₃ fumes) and chlorination (Cl₂ gas).

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin contact (LD₅₀ = 320 mg/kg in rats) .

How do steric and electronic effects influence crystallization behavior?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。